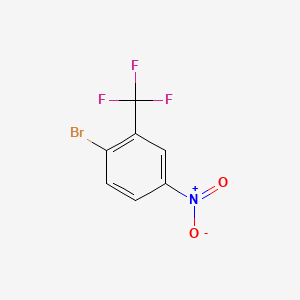

2-Bromo-5-nitrobenzotrifluoride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQQBBOAMHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190150 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-67-9 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9), a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, safety and handling information, and significant applications in organic synthesis, with a particular focus on its role in pharmaceutical development.

Core Physicochemical and Safety Data

This compound is a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below, providing researchers with essential data for experimental design and execution.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 367-67-9 | [2] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2] |

| Molecular Weight | 270.00 g/mol | [2] |

| Melting Point | 41-44 °C (lit.) | [3] |

| Boiling Point | 87-88 °C at 3 mmHg (lit.) | [3] |

| Density | 1.422 g/cm³ (estimate) | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Solubility | Soluble in methanol.[1] | [1] |

| Appearance | Yellow crystals | [1] |

Safety and Hazard Information

Proper handling of this compound is crucial due to its hazardous nature. The compound is classified under several GHS hazard categories.

| Hazard Category | GHS Pictogram | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While specific peak lists are beyond the scope of this guide, comprehensive spectral data, including ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Raman spectra, are available from various public and commercial databases.[2][5] Researchers are encouraged to consult these resources for detailed spectral information.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Below are detailed methodologies for its preparation.

Synthesis via Nitration of o-Bromobenzotrifluoride

A common and high-yield synthesis involves the nitration of o-bromobenzotrifluoride.[6][7]

Materials:

-

o-Bromobenzotrifluoride (390 g)

-

Concentrated sulfuric acid (98%, 260 g)

-

Fuming nitric acid (120 g)

Procedure:

-

In a reaction flask, prepare a nitrating mixture by slowly adding 120 g of fuming nitric acid to 260 g of concentrated sulfuric acid at room temperature.

-

Maintain the temperature of the reaction system at 50-60°C and slowly add 390 g of o-bromobenzotrifluoride to the mixed acid with continuous stirring.

-

After the addition is complete, maintain the temperature and continue stirring. Monitor the reaction progress using gas chromatography (GC) until the starting material is completely consumed.

-

Once the reaction is complete, allow the mixture to stand and separate the upper organic phase.

-

Wash the organic phase with an alkaline solution until neutral.

-

The resulting bright yellow liquid is this compound. This procedure can yield up to 450.4 g of the product with a GC purity of 95% (92% yield).[6][7]

Synthesis via Sandmeyer Reaction

An alternative route to synthesize related brominated benzotrifluorides involves a Sandmeyer reaction, starting from an amino precursor. This multi-step process includes diazotization followed by bromination.[8][9]

Conceptual Steps:

-

Diazotization: The starting amino-benzotrifluoride derivative is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures (0-5°C) to form a diazonium salt.

-

Bromination: The diazonium salt is then reacted with a copper(I) bromide catalyst. The diazonium group is replaced by a bromine atom, releasing nitrogen gas.

This method is particularly useful for introducing a bromine atom at a specific position on the aromatic ring that may not be accessible through direct halogenation.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound, featuring a bromine atom, a nitro group, and a trifluoromethyl group, makes it a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).

One notable application is its connection to the synthesis of Bicalutamide , a non-steroidal anti-androgen drug used in the treatment of prostate cancer. This compound is listed as "Bicalutamide Impurity 10," indicating its potential role as a starting material or an intermediate in the manufacturing process of this important therapeutic agent.[2]

The presence of the trifluoromethyl group is particularly significant in drug design as it can enhance properties such as metabolic stability and binding affinity. The bromo and nitro functionalities provide reactive handles for further chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of diverse molecular architectures.

Visualized Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language.

Caption: Synthesis workflow for this compound.

Caption: Simplified signaling pathway of Bicalutamide.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H3BrF3NO2 | CID 136198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. labnovo.com [labnovo.com]

- 5. This compound(367-67-9) Raman [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 367-67-9 [chemicalbook.com]

- 8. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 9. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-nitrobenzotrifluoride (CAS No: 367-67-9). The information is curated for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental protocols.

Chemical Identity and Structure

This compound is a substituted aromatic compound with the IUPAC name 1-bromo-4-nitro-2-(trifluoromethyl)benzene.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2] The trifluoromethyl group often enhances properties like lipophilicity and metabolic stability in drug molecules.[2]

| Identifier | Value |

| CAS Number | 367-67-9[3][4] |

| Molecular Formula | C₇H₃BrF₃NO₂[1][3][5] |

| Molecular Weight | 270.00 g/mol [1][5] |

| IUPAC Name | 1-bromo-4-nitro-2-(trifluoromethyl)benzene[1] |

| SMILES String | [O-]--INVALID-LINK--c1ccc(Br)c(c1)C(F)(F)F |

| InChI Key | SXEQQBBOAMHOID-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Physical State | Solid, powder to crystal[3][4] |

| Color | White to Light yellow to Green, Very Pale Yellow[3][4] |

| Melting Point | 41-44 °C[3][6] |

| Boiling Point | 87-88 °C at 3 mmHg[3][6] |

| Density | 1.7750 (estimate)[3] |

| Solubility | Soluble in Methanol[3] |

| Flash Point | >110 °C (>230 °F)[7]; 113 °C (235.4 °F) - closed cup |

| Storage Temperature | Room Temperature, sealed in dry conditions[3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nitration of o-bromobenzotrifluoride.[3][5][8]

Materials:

-

o-Bromobenzotrifluoride (390 g)

-

Concentrated Sulfuric Acid (98%, 260 g)

-

Fuming Nitric Acid (120 g)

-

Alkali solution (for washing)

Procedure:

-

Preparation of Nitrating Mixture: In a reaction flask at room temperature, slowly add 120 g of fuming nitric acid to 260 g of concentrated sulfuric acid (98%) to prepare the nitrating acid mixture.[3][5]

-

Nitration Reaction: Maintain the temperature of the reaction system at 50-60°C.[3][5] Slowly add 390 g of o-bromobenzotrifluoride to the mixed acid.[3][5]

-

Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring the reaction. The reaction progress is monitored by Gas Chromatography (GC) until the starting material (o-bromobenzotrifluoride) is completely consumed.[3][5]

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to stand and stratify. Separate the upper organic phase.[3][5]

-

Purification: Wash the organic phase with an alkali solution until it is neutral.[3][5] This yields a bright yellow liquid, which is the crude this compound.[3][5]

-

Final Product: Immediate post-treatment of the liquid yields the final product. A reported synthesis following this protocol obtained 450.4 g of this compound with a GC purity of 95% and a yield of 92%.[3][5]

Visualized Workflow

The following diagram illustrates the synthesis workflow for this compound.

Synthesis of this compound.

Applications in Research and Development

This compound serves as a key building block in organic synthesis.[2] Its applications include:

-

Preparation of Monomers: It is used in the preparation of a novel unsymmetrical diamine monomer, 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole, which can be used for creating soluble polyimides.[3]

-

Synthesis of Complex Molecules: It is a precursor for synthesizing 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO).[3]

-

Pharmaceutical Intermediate: The presence of reactive sites (bromo and nitro groups) and the property-enhancing trifluoromethyl group makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]

Safety and Handling

Based on available safety data, this compound is classified as harmful.[1]

-

Hazards: Harmful if swallowed or in contact with skin.[1] It causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Recommended PPE includes eyeshields and gloves.

-

Storage: It should be stored in a well-ventilated place, sealed in a dry container at room temperature.[3]

This guide provides essential technical information on this compound for professionals engaged in chemical research and drug development. For more detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C7H3BrF3NO2 | CID 136198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 367-67-9 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 367-67-9 [chemicalbook.com]

- 7. 5-Bromo-2-nitrobenzotrifluoride, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. guidechem.com [guidechem.com]

2-Bromo-5-nitrobenzotrifluoride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-nitrobenzotrifluoride, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and applications in organic synthesis, with a focus on providing practical information for laboratory and research settings.

Core Compound Properties

This compound is a halogenated aromatic nitro compound. Its trifluoromethyl group and the positions of the bromo and nitro substituents on the benzene ring make it a versatile reagent in the synthesis of more complex molecules.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2][3] |

| Molecular Weight | 270.00 g/mol | [2] |

| CAS Number | 367-67-9 | [3] |

| Appearance | Yellow crystals or solid | [3] |

| Melting Point | 41-44 °C (lit.) | [3] |

| Boiling Point | 87-88 °C at 3 mmHg (lit.) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis of this compound

A general and efficient protocol for the synthesis of this compound involves the nitration of o-bromobenzotrifluoride.[4]

Experimental Protocol: Nitration of o-Bromobenzotrifluoride

Materials:

-

o-Bromobenzotrifluoride (390 g)

-

Concentrated Sulfuric Acid (98%, 260 g)

-

Fuming Nitric Acid (120 g)

-

Alkali solution (for washing)

Procedure:

-

In a suitable reaction flask, carefully prepare a nitrating mixture by slowly adding 120 g of fuming nitric acid to 260 g of concentrated sulfuric acid at room temperature.

-

Maintain the temperature of the reaction system between 50-60°C.

-

Slowly add 390 g of o-bromobenzotrifluoride to the nitrating mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material (o-bromobenzotrifluoride) is completely consumed.[4]

-

Once the reaction is complete, allow the mixture to stand and separate into layers.

-

Separate the upper organic phase.

-

Wash the organic phase with an alkali solution until it is neutral.

-

The resulting bright yellow liquid is this compound. This procedure is reported to yield approximately 450.4 g of the product with a GC purity of 95%, corresponding to a 92% yield.[4]

Synthesis Workflow

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of various organic molecules, particularly in the development of advanced materials and pharmaceutical intermediates.

Key applications include its use in the preparation of:

-

A novel unsymmetrical diamine monomer, 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole, which is used in the synthesis of soluble polyimides.

-

2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO), a component in the creation of organo-soluble and transparent polyimides containing a phenylphosphine oxide moiety.

Further research on the synthesis of benzimidazole derivatives often utilizes related bromo-nitro aromatic compounds as precursors, highlighting the importance of this class of molecules in medicinal chemistry.[5][6]

Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR: Spectral data for this compound are available in spectral databases.[2] The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the substitution on the benzene ring.

Infrared (IR) Spectroscopy

-

FTIR: The FTIR spectrum, typically recorded using a KBr wafer, provides information about the functional groups present in the molecule.[2] Characteristic peaks for the nitro group (NO₂) and the carbon-fluorine bonds of the trifluoromethyl group (CF₃) would be expected.

Mass Spectrometry (MS)

-

GC-MS: Gas Chromatography-Mass Spectrometry data is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[2]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves. It is classified as a combustible solid. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Buy 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [smolecule.com]

- 2. This compound | C7H3BrF3NO2 | CID 136198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 367-67-9 [m.chemicalbook.com]

- 4. This compound | 367-67-9 [chemicalbook.com]

- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on the Physical Properties of 2-Bromo-5-nitrobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the experimentally determined melting and boiling points of 2-Bromo-5-nitrobenzotrifluoride. The document includes a summary of these physical properties, a general description of the methodologies used for their determination, and a logical workflow for physical property characterization.

Physical Properties Data

The melting and boiling points of this compound are crucial physical constants for its application in research and synthesis. These values are summarized in the table below.

| Property | Value | Units |

| Melting Point | 37 - 41 | °C |

| Boiling Point | 231.3±35.0 | °C |

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided search results, the following general methodologies are standard in the field of chemistry for such measurements.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature. The melting point range, as cited for this compound (37 - 41 °C), suggests the temperature at which the substance begins to melt and the temperature at which it is completely molten.

-

Capillary Method: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The capillary tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded to give the melting point range. This is a common and reliable method for determining the melting point of a solid.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The boiling point is dependent on the atmospheric pressure.

-

Distillation Method: The boiling point can be determined by simple distillation. The liquid is placed in a distillation flask and heated. A thermometer is placed in the vapor path to measure the temperature of the vapor as it passes into the condenser. The temperature at which the liquid boils and a stable temperature is recorded on the thermometer is the boiling point.

-

Siwoloboff Method (Micro Boiling Point): For small quantities of a liquid, a small test tube containing the sample and an inverted, sealed capillary tube is heated in a water or oil bath. As the liquid is heated, air expands from the capillary tube. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of bubbles emerges from the capillary. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for the determination and reporting of physical properties.

A Technical Guide to the Spectroscopic Data of 2-Bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected NMR and IR spectroscopic data for 2-Bromo-5-nitrobenzotrifluoride. These predictions are derived from established principles of spectroscopy and typical values for the functional groups present in the molecule: a trifluoromethyl group, a nitro group, and a bromine atom on a benzene ring.

1.1. Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the bromine atom, will cause these protons to be deshielded, appearing at relatively high chemical shifts.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | Doublet (d) | JH3-H4 ≈ 8.5 Hz |

| H-4 | 8.0 - 8.2 | Doublet of Doublets (dd) | JH4-H3 ≈ 8.5 Hz, JH4-H6 ≈ 2.5 Hz |

| H-6 | 7.8 - 8.0 | Doublet (d) | JH6-H4 ≈ 2.5 Hz |

1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-5 (C-NO₂) | 148 - 152 | Singlet (s) |

| C-1 (C-CF₃) | 130 - 135 | Quartet (q) |

| C-3 | 125 - 130 | Singlet (s) |

| C-6 | 120 - 125 | Singlet (s) |

| C-4 | 118 - 122 | Singlet (s) |

| C-2 (C-Br) | 115 - 120 | Singlet (s) |

| CF₃ | 120 - 125 | Quartet (q) |

1.3. Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | Singlet (s) |

1.4. Predicted IR Data

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro and trifluoromethyl groups, as well as vibrations from the aromatic ring and the carbon-bromine bond.[2][3][4][5]

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1585, 1500 - 1400 | Aromatic C=C Stretch | Medium |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong |

| 1350 - 1150 | C-F Stretch (in CF₃) | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 690 - 515 | C-Br Stretch | Medium |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (as indicated by available data), or a more modern equivalent (e.g., 400 or 500 MHz).

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently agitate the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool.

-

Cap the NMR tube securely.

-

-

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Unveiling the Solid-State Architecture of 2-Bromo-5-nitrobenzotrifluoride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-Bromo-5-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's solid-state conformation and intermolecular interactions, supported by detailed experimental protocols and crystallographic data.

Molecular Structure and Crystallographic Data

This compound, with the chemical formula C₇H₃BrF₃NO₂, crystallizes in the orthorhombic system.[2] The crystal structure was determined by single-crystal X-ray diffraction, revealing a space group of Pnma. The asymmetric unit contains three independent molecules, one of which is situated on a crystallographic mirror plane.[2] A summary of the key crystallographic data is presented in Table 1.

| Table 1: Crystallographic Data for this compound | |

| Empirical Formula | C₇H₃BrF₃NO₂ |

| Formula Weight | 270.01 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | |

| a | 9.775 (2) Å |

| b | 34.665 (7) Å |

| c | 12.615 (3) Å |

| Volume | 4274.8 (15) ų |

| Z | 20 |

| Temperature | 113 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.048 |

| wR-factor | 0.093 |

| (Data sourced from Shang & Yu, 2007)[2] |

Experimental Protocols

Synthesis of this compound

A general and scalable procedure for the synthesis of this compound involves the nitration of o-bromobenzotrifluoride. The following protocol has been reported to yield the product with high purity.[3]

Materials:

-

o-Bromobenzotrifluoride (390 g)

-

Concentrated Sulfuric Acid (98%, 260 g)

-

Fuming Nitric Acid (120 g)

Procedure:

-

A nitrating mixture is prepared by the slow addition of fuming nitric acid to concentrated sulfuric acid in a reaction flask at room temperature.

-

The reaction temperature is maintained between 50-60°C.

-

o-Bromobenzotrifluoride is added slowly to the stirred nitrating mixture.

-

The reaction is monitored by Gas Chromatography (GC) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is allowed to separate into two phases.

-

The upper organic phase is collected and washed with an alkaline solution until neutral.

-

The resulting bright yellow liquid is further purified to yield this compound.

This process has been reported to achieve a yield of 92% with a GC purity of 95%.[3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction were obtained from an ethanol solution of the synthesized compound by slow evaporation of the solvent at room temperature.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following steps:

-

Data Collection: X-ray diffraction data were collected at a low temperature of 113 K to minimize thermal vibrations and obtain a more precise structure. A Bruker SMART CCD area-detector diffractometer was used with Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The software used for these calculations included SHELXS97 for structure solution and SHELXL97 for refinement.

Molecular Conformation and Intermolecular Interactions

The precise arrangement of atoms within the this compound molecule and the interactions between neighboring molecules in the crystal lattice are crucial for understanding its physical and chemical properties. The crystal structure reveals specific details about the planarity of the benzene ring and the orientation of the nitro and trifluoromethyl substituents.

Analysis of the crystal packing indicates the presence of various intermolecular interactions, including halogen bonding (C-Br···O) and other van der Waals forces. These interactions play a significant role in the overall stability of the crystal lattice. The study of C–Br···Br–C interactions in other molecular crystals suggests that these can be stabilizing, with interaction energies in the range of -0.38 to -2.35 kcal/mol, dominated by dispersion forces.[4] The orientation of the nitro group relative to the benzene ring is influenced by both intramolecular steric effects and intermolecular packing forces.[1]

Experimental Workflow

The logical flow for the determination of the crystal structure of this compound is outlined in the diagram below. This workflow highlights the key stages from synthesis to the final structural analysis.

Caption: Experimental workflow for determining the crystal structure.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-5-nitrobenzotrifluoride (CAS No. 367-67-9), a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data indicates a notable absence of quantitative solubility values for this compound in common organic solvents. While qualitative statements confirm its solubility in methanol, specific data in various media at different temperatures are not available. This guide bridges this information gap by providing detailed, standardized experimental protocols to enable researchers to determine the solubility of this compound accurately. The methodologies described, including the isothermal gravimetric method and UV-Vis spectrophotometry, are standard in pharmaceutical and chemical research and are presented to facilitate their direct implementation.

Introduction

This compound is a critical building block in the synthesis of a wide array of therapeutic compounds.[1] Its molecular structure, featuring a bromine atom, a nitro group, and an electron-withdrawing trifluoromethyl group, imparts unique reactivity that is leveraged in the creation of complex active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing robust purification and crystallization processes, and ensuring efficient scale-up from the laboratory to manufacturing.

Despite its importance, there is a significant lack of published quantitative data regarding the solubility of this compound in organic solvents. This guide provides a summary of its known physicochemical properties and presents two detailed experimental protocols for determining its solubility, thereby equipping scientists with the necessary tools to generate this critical data.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for designing solubility experiments and for general handling and storage.

| Property | Value | Reference |

| CAS Number | 367-67-9 | [2][3][4] |

| Molecular Formula | C₇H₃BrF₃NO₂ | [2][3] |

| Molecular Weight | 270.00 g/mol | [3][4] |

| Appearance | White to light yellow to green powder/crystal | [2] |

| Melting Point | 41-44 °C | [2][4][5] |

| Boiling Point | 87-88 °C at 3 mmHg | [2][4][5] |

| Density (estimate) | 1.775 g/cm³ | [2] |

| Qualitative Solubility | Soluble in Methanol | [2] |

Experimental Protocols for Solubility Determination

The following protocols describe two standard and reliable methods for quantitatively determining the solubility of this compound in an organic solvent of interest.

Isothermal Gravimetric Method

This method is a direct and highly accurate technique for determining equilibrium solubility by measuring the mass of solute dissolved in a known mass of a saturated solution at a constant temperature.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Glass syringe with a syringe filter (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when undissolved solid remains visible after equilibration.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and let the vial stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a glass syringe and immediately pass it through a syringe filter to remove any undissolved microcrystals.

-

Mass Determination: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

-

Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable. Continue drying until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) is calculated in grams of solute per 100 g of solvent using the following formula:

S ( g/100g solvent) = ( (Mass of dish + dried solute) - (Mass of empty dish) ) / ( (Mass of dish + solution) - (Mass of dish + dried solute) ) * 100

UV-Vis Spectrophotometric Method

This indirect method is suitable for compounds with a strong UV chromophore, such as this compound, due to its aromatic structure. It determines the concentration of the solute in a saturated solution based on its absorbance, in accordance with the Beer-Lambert law.

3.2.1. Materials and Equipment

-

All materials listed for the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of a precisely known concentration of this compound in the solvent.

-

Perform serial dilutions to create a series of at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

-

-

Prepare and Analyze Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the methods described above.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-5-nitrobenzotrifluoride (CAS No. 367-67-9), a key intermediate in the pharmaceutical and liquid crystal material industries. This document details the earliest patented synthetic routes, providing comprehensive experimental protocols and quantitative data to support researchers and chemical development professionals.

Discovery and Initial Synthesis

The precise first synthesis of this compound in a peer-reviewed academic journal is not readily identifiable through publicly available records. However, two primary synthetic routes have been detailed in patent literature, suggesting their development for industrial applications. A 2008 Chinese patent outlines a two-step method starting from 2-chloro-5-nitrobenzotrifluoride, implying a lack of established literature for the compound at the time.[1] A more direct, single-step approach involving the nitration of 2-bromobenzotrifluoride has also been described. This guide will detail both of these seminal methods.

Synthetic Methodologies

Two principal methods for the synthesis of this compound are presented below.

This method involves the electrophilic aromatic substitution of 2-bromobenzotrifluoride using a nitrating mixture of concentrated sulfuric acid and fuming nitric acid. This approach is a classic and efficient route for the introduction of a nitro group onto the benzene ring.

Experimental Protocol:

-

A reaction flask is charged with 260 g of concentrated sulfuric acid (98%) at room temperature.

-

While stirring, 120 g of fuming nitric acid is slowly added to the sulfuric acid to create the nitrating mixture.

-

The temperature of the reaction system is raised to and maintained at 50-60°C.

-

To the heated nitrating mixture, 390 g of 2-bromobenzotrifluoride is added slowly.

-

After the addition is complete, the reaction is stirred continuously at 50-60°C until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then allowed to settle, leading to phase separation.

-

The upper organic phase is collected and washed with an alkaline solution until neutral.

Quantitative Data for Direct Nitration Method

| Parameter | Value | Reference |

| Starting Material | 2-Bromobenzotrifluoride | [2] |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [2] |

| Reaction Temperature | 50-60°C | [2] |

| Product Yield | 92% | [2][3] |

| Product Purity (GC) | 95% | [2][3] |

| Physical Appearance | Bright yellow liquid | [2][3] |

This method, described in Chinese patent CN101337892A, involves an initial aminolysis of 2-chloro-5-nitrobenzotrifluoride, followed by a low-temperature bromination of the resulting 2-amino-5-nitrobenzotrifluoride.[1]

Experimental Protocol:

Step 1: Ammonolysis of 2-Chloro-5-nitrobenzotrifluoride

-

2-Chloro-5-nitrobenzotrifluoride is subjected to an aminolysis reaction in an alcohol solution (e.g., methanol, ethanol, or isopropanol).

-

The reaction is carried out with ammonia at a temperature of 120-150°C to yield 2-amino-5-nitrobenzotrifluoride.[1]

Step 2: Low-Temperature Bromination

-

The 2-amino-5-nitrobenzotrifluoride intermediate is subjected to a low-temperature bromination reaction.

-

This reaction is performed in an acidic environment (e.g., sulfuric acid, nitric acid, formic acid, acetic acid) in the presence of a copper-containing catalyst (such as cuprous bromide) and hydrobromic acid.

-

The reaction temperature is maintained between -10°C and 15°C, with an optimal range of 0-10°C.

-

The crude product is obtained and can be further purified by recrystallization to achieve high purity.[1]

Quantitative Data for Two-Step Synthesis Method

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitrobenzotrifluoride | [1] |

| Intermediate | 2-Amino-5-nitrobenzotrifluoride | [1] |

| Reagents (Step 2) | HBr, NaNO₂, CuBr, H₂SO₄/HNO₃ | [1] |

| Reaction Temperature | 0-10°C | [1] |

| Product Purity (after recrystallization) | ≥ 99.5% | [1] |

| Melting Point | 43-45°C |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods described.

Caption: Workflow for the direct nitration of 2-bromobenzotrifluoride.

Caption: Two-step synthesis pathway from 2-chloro-5-nitrobenzotrifluoride.

References

The Chemical Reactivity of Bromine in 2-Bromo-5-nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrobenzotrifluoride is a key chemical intermediate characterized by a benzene ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group. This unique combination of functional groups, particularly the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to the bromine atom, renders the molecule highly susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this compound, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Core Reactivity of the Bromine Atom

The bromine atom in this compound is activated towards displacement due to the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups are positioned at the para and ortho positions relative to the bromine, respectively. This arrangement significantly reduces the electron density at the carbon atom bonded to the bromine, making it an electrophilic center susceptible to attack by nucleophiles. The primary reaction pathways involving the bromine atom are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki and Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound facilitates the addition-elimination mechanism of nucleophilic aromatic substitution. In this two-step process, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and trifluoromethyl groups, which stabilizes the complex and lowers the activation energy for its formation. In the second step, the bromine atom is eliminated as a bromide ion, and the aromaticity of the ring is restored.

A variety of nucleophiles can be employed to displace the bromine atom, including alkoxides, phenoxides, thiolates, and amines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A general procedure for the nucleophilic aromatic substitution of a halogen on an activated aromatic ring involves the reaction of the aryl halide with a nucleophile in the presence of a base. For instance, the reaction of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia to produce 2-nitro-4-trifluoromethylaniline proceeds at elevated temperatures, optionally in the presence of a copper catalyst, with reported yields as high as 99%.[1] This reaction highlights the high reactivity of halogens in similarly substituted benzotrifluoride systems.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

| Electrophile | Nucleophile | Product | Conditions | Yield | Reference |

| 4-Chloro-3-nitro-benzotrifluoride | Aqueous Ammonia | 2-Nitro-4-trifluoromethylaniline | 80-150°C, optional copper catalyst | 99% | [1] |

Note: This table provides data for a closely related compound to illustrate the expected reactivity. Specific quantitative data for this compound was not available in the searched literature.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. This reaction is widely used to form biaryl structures. In the context of this compound, a Suzuki coupling would lead to the formation of 4'-substituted-4-nitro-2-(trifluoromethyl)biphenyls.

A typical Suzuki coupling protocol involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. For example, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been successfully achieved using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane at 80°C, yielding the coupled products in good yields.[2]

Table 2: Representative Suzuki Coupling Reaction Conditions

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80°C | Good | [2] |

Note: This table provides data for a different bromo-heterocycle to illustrate a common set of conditions. Specific quantitative data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction is a powerful method for the synthesis of arylamines. Using this compound as the substrate, a variety of primary and secondary amines can be coupled to form N-substituted 4-nitro-2-(trifluoromethyl)anilines.

The Buchwald-Hartwig amination of 2-bromo-13α-estrone 3-methyl ether with aniline has been optimized using Pd(OAc)₂ as the catalyst, X-Phos as the ligand, and KOt-Bu as the base in toluene under microwave irradiation, leading to good to excellent yields.[3] This protocol demonstrates a robust set of conditions that could be adapted for the amination of this compound.

Table 3: Representative Buchwald-Hartwig Amination Reaction Conditions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Microwave | Good to Excellent | [3] |

Note: This table provides data for a different bromo-aromatic compound to illustrate a successful set of conditions. Specific quantitative data for this compound was not available in the searched literature.

Conclusion

The bromine atom in this compound exhibits a high degree of reactivity, making it a versatile handle for the synthesis of a wide range of complex organic molecules. The strong electron-withdrawing nature of the ortho-trifluoromethyl and para-nitro groups significantly activates the C-Br bond towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of the key transformations, along with general experimental protocols and mechanistic insights. While specific quantitative data for this particular substrate remains to be broadly published, the provided examples with analogous compounds serve as a strong foundation for researchers and drug development professionals to design and execute synthetic strategies utilizing this valuable chemical intermediate. Further exploration and optimization of reaction conditions for specific applications are encouraged to fully exploit the synthetic potential of this compound.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in 2-Bromo-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of the trifluoromethyl (CF₃) group in the context of 2-Bromo-5-nitrobenzotrifluoride. The synergistic influence of the trifluoromethyl and nitro substituents creates a highly electron-deficient aromatic system, significantly impacting the molecule's reactivity and properties. This document collates quantitative data, details experimental methodologies, and provides visual representations of the underlying chemical principles to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from a unique molecular architecture where the benzene ring is substituted with three distinct groups: a bromine atom, a nitro group, and a trifluoromethyl group. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[2] This effect, coupled with the strong electron-withdrawing nature of the nitro group (-I, -M), renders the aromatic ring highly susceptible to nucleophilic attack, a critical feature for its application as a synthetic building block.[1][3] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity and designing efficient synthetic routes.

Electron-Withdrawing Effects of the Trifluoromethyl and Nitro Groups

The electron-withdrawing properties of substituents on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. The highly electronegative fluorine atoms in the trifluoromethyl group strongly pull electron density away from the ring through the C-C sigma bond.[4] Similarly, the nitrogen and oxygen atoms of the nitro group also exert a significant -I effect.

-

Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The nitro group is a classic example of a -M substituent, as it can withdraw electron density from the ring through resonance, further delocalizing the negative charge in intermediates of nucleophilic aromatic substitution.[5] The trifluoromethyl group, however, does not have a significant resonance effect.

In this compound, the powerful -I effect of the CF₃ group and the combined -I and -M effects of the NO₂ group work in concert to create a highly electron-deficient aromatic system. This pronounced electron deficiency is the primary driver of the molecule's characteristic reactivity.

Quantitative Data on Electron-Withdrawing Effects

The electron-withdrawing strength of substituents can be quantified using various parameters, most notably Hammett substituent constants (σ). These constants provide a measure of the electronic influence of a substituent on the reactivity of a reaction center. Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable insights into the electronic environment of the molecule.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).[6] A positive σ value indicates an electron-withdrawing group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

Table 1: Hammett Substituent Constants for Trifluoromethyl, Nitro, and Bromo Groups.

The large positive σ values for both the trifluoromethyl and nitro groups underscore their potent electron-withdrawing nature.

Spectroscopic Data

Spectroscopic data provides direct evidence of the electron-withdrawing effects on the aromatic ring of this compound. The deshielding of aromatic protons and carbons in NMR spectroscopy and the shift in vibrational frequencies in IR spectroscopy are indicative of reduced electron density.

3.2.1. NMR Spectroscopy

| Nucleus | Expected Chemical Shift Range (ppm) | Rationale |

| ¹H | 7.5 - 8.5 | Deshielding due to the cumulative electron-withdrawing effects of the CF₃, NO₂, and Br groups. |

| ¹³C | 120 - 150 | Significant deshielding of the aromatic carbons, with the carbons directly attached to the electron-withdrawing groups showing the largest downfield shifts. |

| ¹⁹F | ~ -63 | The chemical shift of the CF₃ group is characteristic and can be influenced by the electronic environment of the aromatic ring. |

Table 2: Expected NMR Chemical Shift Ranges for this compound.

3.2.2. Infrared (IR) Spectroscopy

The positions of the nitro group's stretching vibrations in the IR spectrum are sensitive to the electronic environment. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence these frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NO₂ | Asymmetric Stretch | 1530 - 1560 |

| -NO₂ | Symmetric Stretch | 1345 - 1365 |

| C-F | Stretch | 1100 - 1350 (multiple strong bands) |

| C-Br | Stretch | 500 - 600 |

Table 3: Characteristic IR Absorption Frequencies for this compound.

The precise positions of the N-O stretching bands can provide a qualitative measure of the electron density on the nitro group.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are available. Furthermore, a general protocol for studying the kinetics of nucleophilic aromatic substitution, a key reaction for this molecule, is outlined below.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-bromobenzotrifluoride.[7]

Materials:

-

2-Bromobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous Magnesium Sulfate

Procedure:

-

A nitrating mixture is prepared by slowly adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

2-Bromobenzotrifluoride is then added dropwise to the stirred nitrating mixture, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The crude product is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The product is then dissolved in an organic solvent, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

Kinetic Study of Nucleophilic Aromatic Substitution (Representative Protocol)

This protocol describes a general method for determining the rate of a nucleophilic aromatic substitution reaction using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide)

-

Solvent (e.g., methanol)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

-

In a cuvette, mix the solvent and the this compound solution.

-

Initiate the reaction by adding the nucleophile solution to the cuvette, and start recording the absorbance at a wavelength where the product absorbs significantly more than the reactants.

-

Monitor the change in absorbance over time until the reaction is complete.

-

The rate constant (k) can be determined by plotting the natural logarithm of the absorbance difference (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be equal to -k.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Inductive and resonance effects in this compound.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Caption: Workflow for a kinetic study of SNAr using UV-Vis spectrophotometry.

Conclusion

The trifluoromethyl group, in conjunction with the nitro group, profoundly influences the chemical properties of this compound by creating a highly electron-deficient aromatic ring. This pronounced electron-withdrawing character, quantifiable through Hammett constants and observable via spectroscopic methods, is the cornerstone of its utility as a versatile intermediate in organic synthesis. A thorough understanding of these electronic effects, supported by robust experimental protocols, is essential for leveraging the full potential of this molecule in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. 2-ブロモ-5-ニトロベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H3BrF3NO2 | CID 136198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. This compound CAS#: 367-67-9 [chemicalbook.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Stability of 2-Bromo-5-nitrobenzotrifluoride under acidic or basic conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-nitrobenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a trifluoromethyl group, a nitro group, and a bromine atom on a benzene ring, imparts specific reactivity and properties that are crucial for its application in multi-step syntheses. Understanding the stability of this molecule under various chemical environments, particularly acidic and basic conditions, is paramount for process development, optimization, and ensuring the quality and purity of final products. This technical guide provides a comprehensive overview of the stability of this compound, including potential degradation pathways and detailed experimental protocols for its stability assessment.

Chemical Structure and Properties

| Property | Value |

| Chemical Formula | C₇H₃BrF₃NO₂ |

| Molecular Weight | 270.01 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 41-44 °C |

| Boiling Point | 87-88 °C at 3 mmHg |

| CAS Number | 367-67-9 |

Stability Profile

The stability of this compound is influenced by the interplay of its three key functional groups: the trifluoromethyl (-CF₃) group, the nitro (-NO₂) group, and the bromine (-Br) atom, all attached to an aromatic ring.

Stability under Acidic Conditions

Generally, nitroaromatic compounds exhibit greater stability in acidic environments compared to neutral or basic conditions. The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack.

While this compound is expected to be relatively stable in dilute to moderately concentrated acidic solutions at ambient temperatures, harsh acidic conditions, such as heating in concentrated sulfuric acid, could lead to decomposition. The trifluoromethyl group in benzotrifluorides can undergo hydrolysis to a carboxylic acid group under extreme acidic conditions and high temperatures.

A potential degradation pathway under strongly acidic conditions could involve the protonation of the nitro group, which could facilitate subsequent reactions, although this is less likely to be a primary degradation route under typical process conditions.

Stability under Basic Conditions

This compound is anticipated to be significantly less stable under basic conditions. The presence of strong electron-withdrawing groups (-NO₂ and -CF₃) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).

Under basic conditions, the hydroxide ion (OH⁻) can act as a nucleophile, potentially displacing either the bromide or the nitro group. The positions of these groups relative to each other influence the regioselectivity of the substitution. The trifluoromethyl group itself can also be susceptible to hydrolysis under strong basic conditions, leading to the formation of the corresponding benzoic acid derivative.

A likely degradation pathway involves the attack of a hydroxide ion on the carbon atom bearing the bromine, leading to the formation of 2-hydroxy-5-nitrobenzotrifluoride.

Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.

Figure 1: Potential degradation pathway of this compound under strong acidic conditions.

Figure 2: Potential degradation pathway of this compound under basic conditions via nucleophilic aromatic substitution.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound, a forced degradation study should be performed. This involves subjecting the compound to a range of stress conditions and analyzing the formation of degradation products over time.

General Experimental Workflow

Figure 3: General workflow for a forced degradation study.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

-

pH meter

Preparation of Solutions

-

Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid in water.

-

Basic Solution: Prepare a 0.1 M solution of sodium hydroxide in water.

Forced Degradation Study Protocol

-

Acidic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of water.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals and dilute with mobile phase for HPLC analysis.

-

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from its degradation products.

-

Column: A C18 reversed-phase column is generally suitable.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate, if necessary) is often effective.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and organized manner to facilitate interpretation.

Quantitative Data Summary

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Water, 60°C | 0 | 100 | 0 | 0 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

Note: The table should be populated with experimental data.

The percentage of the remaining parent compound and the formation of degradation products should be plotted against time to determine the degradation kinetics.

Conclusion

This compound is a moderately stable compound that is more susceptible to degradation under basic conditions than acidic conditions. The primary degradation pathway under basic conditions is likely nucleophilic aromatic substitution. For process development and quality control, it is crucial to avoid prolonged exposure to strong bases, especially at elevated temperatures. The provided experimental protocols offer a framework for conducting a thorough stability assessment of this important pharmaceutical intermediate. The resulting data will be invaluable for defining appropriate storage conditions, handling procedures, and reaction parameters to ensure the integrity of this compound throughout the drug development and manufacturing process.

An In-depth Technical Guide to 1-bromo-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and discusses its applications in medicinal chemistry.

Chemical and Physical Properties

1-bromo-4-nitro-2-(trifluoromethyl)benzene, also known as 2-Bromo-5-nitrobenzotrifluoride, is a halogenated nitroaromatic compound. Its molecular structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, imparts unique reactivity, making it a versatile building block in organic synthesis. The trifluoromethyl group, in particular, can enhance the metabolic stability and lipophilicity of derivative compounds, which are desirable properties in drug candidates.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | 1-bromo-4-nitro-2-(trifluoromethyl)benzene[1] |

| CAS Number | 367-67-9 |

| Molecular Formula | C₇H₃BrF₃NO₂[1] |

| Molecular Weight | 270.00 g/mol [1] |

| Appearance | Pale yellow crystalline powder or solid |

| Melting Point | 41-44 °C |

| Boiling Point | 87-88 °C at 3 mmHg |

| Solubility | Soluble in methanol |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectra have been recorded.[1] |

| ¹³C NMR | Spectra have been recorded.[1] |

| Mass Spectrometry | Mass spectra are available.[1] |

| Infrared Spectroscopy | IR spectra have been recorded. |

Synthesis of 1-bromo-4-nitro-2-(trifluoromethyl)benzene

The primary synthetic route to 1-bromo-4-nitro-2-(trifluoromethyl)benzene is through the electrophilic aromatic substitution (nitration) of 1-bromo-2-(trifluoromethyl)benzene.[1][2] Alternative methods starting from other precursors have also been reported.

Experimental Protocol 1: Nitration of 1-bromo-2-(trifluoromethyl)benzene

This protocol is based on established methods for the nitration of aromatic compounds.

Materials:

-

1-bromo-2-(trifluoromethyl)benzene

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

Water

-

Sodium bicarbonate solution (5%)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add fuming nitric acid via a dropping funnel while stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, slowly add 1-bromo-2-(trifluoromethyl)benzene dropwise to the stirred mixture. The reaction is exothermic, and the temperature should be carefully controlled and maintained below 15-20 °C using the ice bath.

-